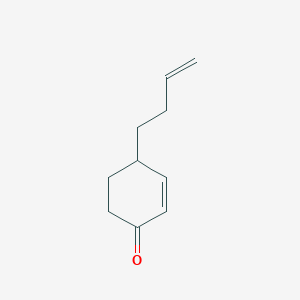

4-(But-3-en-1-yl)cyclohex-2-en-1-one

説明

4-(But-3-en-1-yl)cyclohex-2-en-1-one is an α,β-unsaturated cyclic ketone featuring a cyclohexenone core substituted with a but-3-enyl group at the C4 position. Its molecular formula is C₁₀H₁₂O, and it serves as a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and as a precursor for bioactive molecules. The compound’s reactivity is influenced by the conjugated enone system and the steric/electronic effects of the butenyl side chain .

特性

CAS番号 |

70436-08-7 |

|---|---|

分子式 |

C10H14O |

分子量 |

150.22 g/mol |

IUPAC名 |

4-but-3-enylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5,7,9H,1,3-4,6,8H2 |

InChIキー |

WOHOFQIQRBIQOG-UHFFFAOYSA-N |

正規SMILES |

C=CCCC1CCC(=O)C=C1 |

製品の起源 |

United States |

類似化合物との比較

Research Findings and Industrial Relevance

- Biocatalysis: The target compound’s unsubstituted enone system may limit its utility in enzymatic reductions compared to derivatives with electron-withdrawing groups ().

- Material Science: Cyclohexenone derivatives with bulky substituents (e.g., trimethyl groups in ) are explored as chiral building blocks for fragrances and pharmaceuticals.

- Cost-Effectiveness: Analogous to HEC/AAM-stabilized黄土 composites (), simpler cyclohexenone derivatives (e.g., ) are cost-effective intermediates for large-scale synthesis.

準備方法

Reaction Mechanism and Substrate Selection

Phenyl pyruvate reacts with enones (e.g., 4-phenyl-3-buten-2-one) under basic conditions to form a hemiketal intermediate. Intramolecular aldol condensation then yields the cyclohexenone scaffold. The but-3-en-1-yl side chain is introduced via a-sigmatropic rearrangement, as demonstrated in analogous syntheses of diaryl-substituted cyclohexenones.

Optimization and Yields

-

Catalyst : Sodium hydroxide (0.5–1.0 equiv) in tetrahydrofuran (THF) at 60°C.

-

Challenges : Competing pathways may form syn/anti diastereomers, requiring chromatographic separation (silica gel, hexane/ethyl acetate).

Sigmatropic Rearrangement Strategies

Sigmatropic rearrangements, particularly oxy-Cope and Claisen variants, enable efficient ring expansion and functionalization.

Oxy-Cope Rearrangement

A diketone intermediate forms via-sigmatropic shift of a vinyl ether precursor. For example:

Claisen Rearrangement

Allyl vinyl ethers rearrange to γ,δ-unsaturated ketones. Adapting this method:

-

Substrate : Allyl ether of 4-hydroxycyclohex-2-en-1-one.

Elimination Reactions for Double Bond Formation

Elimination protocols install the cyclohex-2-en-1-one moiety from saturated precursors.

Dehydrohalogenation

Fluoride-Promoted Desilylation

-

Precursor : Silyl-protected cyclohexenol (e.g., triethylsilyl ether).

-

Reagent : Tetra-n-butylammonium fluoride (TBAF, 1.1 equiv) in THF.

Patent-Based Synthesis Routes

The WIPO PATENTSCOPE database discloses a patented method (InChIKey: WOHOFQIQRBIQOG-UHFFFAOYSA-N) involving catalytic hydrogenation:

Hydrogenation of Aromatic Precursors

-

Substrate : 4-(but-3-en-1-yl)phenol.

-

Catalyst : Palladium on carbon (Pd/C, 5 wt%) under H₂ (50 psi).

Comparative Analysis of Methods

Challenges and Optimization Strategies

Q & A

Q. What are the common synthetic routes for 4-(but-3-en-1-yl)cyclohex-2-en-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via conjugate addition or cyclization strategies . For example:

- Michael Addition : Reacting cyclohex-2-en-1-one with a but-3-en-1-yl nucleophile (e.g., organocopper reagents) under anhydrous conditions. Solvent choice (e.g., THF or toluene) and low temperatures (−78°C to 0°C) improve regioselectivity .

- Intramolecular Cyclization : Palladium-catalyzed alkoxycarbonylation of alkenes can form bicyclic ketones. Catalysts like Pd(OAc)₂ with ligands (e.g., 1,3-bis(diphenylphosphino)propane) in polar aprotic solvents (DMF, acetonitrile) enhance yield .

Q. Key Optimization Parameters :

Q. How is the structure of this compound characterized experimentally?

Primary Techniques :

- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. Single crystals are grown via slow evaporation in hexane/ethyl acetate mixtures .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., deshielding of the α,β-unsaturated ketone at δ ~6.5 ppm for vinyl protons) .

- IR Spectroscopy : Confirm the carbonyl stretch (~1680–1720 cm⁻¹) and conjugated double bonds (~1600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to volatility .

- Storage : Keep in amber glass under inert gas (N₂/Ar) at −20°C to prevent oxidation .

- Disposal : Neutralize waste with aqueous NaHCO₃ before incineration, adhering to local hazardous waste regulations .

Advanced Research Questions

Q. How do tautomeric equilibria influence the reactivity of 4-hydroxy derivatives of cyclohex-2-en-1-one?

The 4-hydroxycyclohex-2-en-1-one moiety exists in equilibrium between keto and enol tautomers. This impacts reactivity:

- Keto Form : Favors electrophilic substitution at the carbonyl.

- Enol Form : Participates in diastereoselective Diels-Alder reactions.

Methodology : - Use dynamic NMR (variable-temperature ¹H NMR) to study tautomerization kinetics.

- Stabilize tautomers via derivatization (e.g., trimethylsilyl ethers) for GC-MS analysis .

Q. How can biocatalytic methods be applied to functionalize cyclohex-2-en-1-one derivatives?

Whole-Cell Biocatalysis :

Q. Enzyme Engineering :

Q. What strategies resolve contradictions in reported catalytic systems for 1,4-additions to cyclohex-2-en-1-one?

Discrepancies in Cu(I)/Feringa-phosphoramidite catalytic efficiency arise from:

- Ligand Steric Effects : Bulky ligands favor 1,4-adducts over 1,2-products.

- Solvent Polarity : THF increases ion-pair stability, improving enantioselectivity.

Methodology : - Perform kinetic profiling (e.g., ReactIR flow cells) to track intermediate formation .

- Use DFT calculations (B3LYP/6-31G*) to model transition states and rationalize selectivity .

Q. How does the but-3-en-1-yl substituent affect regioselectivity in cycloaddition reactions?

The substituent’s electron-withdrawing nature and steric bulk direct reactivity:

Q. Experimental Validation :

Q. What advanced techniques analyze dynamic conformational changes in cyclohex-2-en-1-one derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。